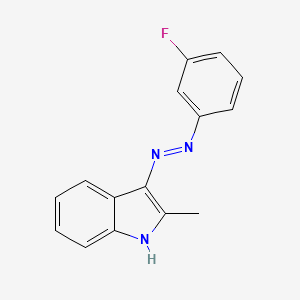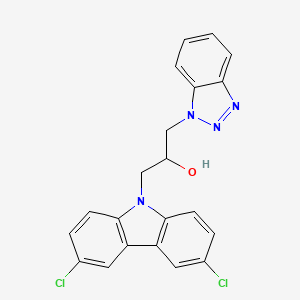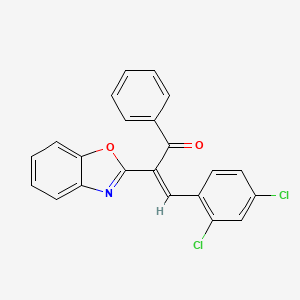
3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone: is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This particular compound features a hydrazone functional group, which is known for its versatility in organic synthesis and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone typically involves the reaction of 3H-Indol-3-one, 2-methyl- with 3-fluorophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazone group can participate in substitution reactions, where the fluorophenyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the hydrazone group.
Substitution: Substituted indole derivatives with different functional groups replacing the fluorophenyl group.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various indole derivatives, which are important in medicinal chemistry and material science.
Biology: Indole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antiviral, and anticancer properties. They are often studied for their interactions with biological targets.
Medicine: Research into the medicinal applications of this compound includes its potential use as a therapeutic agent due to its biological activities. It is being investigated for its role in drug development for various diseases.
Industry: In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other materials that require indole-based structures.
Mecanismo De Acción
The exact mechanism of action of 3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone is not fully understood. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes, receptors, and DNA. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
- 3H-Indol-3-one, 2-methyl-, 2-(4-fluorophenyl)hydrazone
- 3H-Indol-3-one, 2-methyl-, 2-(2-fluorophenyl)hydrazone
- 3H-Indol-3-one, 2-methyl-, 2-(3-chlorophenyl)hydrazone
Comparison: Compared to its analogs, 3H-Indol-3-one, 2-methyl-, 2-(3-fluorophenyl)hydrazone is unique due to the position of the fluorine atom on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity, biological activity, and physical properties. For instance, the 3-fluorophenyl group may provide different steric and electronic effects compared to the 2- or 4-fluorophenyl groups, leading to variations in how the compound interacts with biological targets.
Propiedades
Número CAS |
327092-71-7 |
|---|---|
Fórmula molecular |
C15H12FN3 |
Peso molecular |
253.27 g/mol |
Nombre IUPAC |
(3-fluorophenyl)-(2-methyl-1H-indol-3-yl)diazene |
InChI |
InChI=1S/C15H12FN3/c1-10-15(13-7-2-3-8-14(13)17-10)19-18-12-6-4-5-11(16)9-12/h2-9,17H,1H3 |
Clave InChI |
JECVZOAVTLUTGX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)N=NC3=CC(=CC=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B15102586.png)
![N-{4-[(furan-2-ylmethyl)carbamoyl]phenyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B15102599.png)

![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15102610.png)

![(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[4-methyl-2-(2-propylpyridin-4-yl)-1,3-thiazol-5-yl]methanone](/img/structure/B15102623.png)
![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B15102627.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-{2-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}-5-imino-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B15102638.png)
![1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butan-1-one](/img/structure/B15102639.png)

![(6-chloro-1-methyl-1H-indol-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B15102662.png)
![Ethyl 1-[(2,5-dimethylphenyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B15102668.png)
![2-methyl-1-[1-(thiophene-2-sulfonyl)piperidine-4-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B15102674.png)
